Comparative Lipophilicity (XLogP3) Positions the 4‑Ethylphenyl Analog Between Clinically Validated EGFR Inhibitors
The computed XLogP3 of 3.4 for N‑(4‑ethylphenyl)‑5,6,7,8‑tetrahydroquinazoline‑4‑carboxamide [1] places it between erlotinib (XLogP3 3.2) and gefitinib (XLogP3 3.6) [2]. This moderate lipophilicity predicts balanced passive permeability while avoiding the elevated CNS exposure risk associated with more lipophilic analogs such as the N‑(4‑bromophenyl) derivative (predicted XLogP3 ~4.0).
| Evidence Dimension | Octanol‑water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Erlotinib XLogP3 = 3.2; Gefitinib XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 vs. erlotinib: +0.2; vs. gefitinib: −0.2 |
| Conditions | Computed by XLogP3‑AA algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity directly influences absorption, distribution, and off‑target binding; an XLogP3 near 3.4 is considered optimal for kinase inhibitors, reducing the need for formulation adjustments that would be required for more hydrophilic or lipophilic close analogs.
- [1] PubChem. N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. CID 145915163. https://pubchem.ncbi.nlm.nih.gov/compound/2415562-58-0 (accessed 2026-05-09). View Source
- [2] PubChem. Erlotinib (CID 176870); Gefitinib (CID 123631). XLogP3 values computed by XLogP3‑AA (PubChem 2025.09.15). View Source
